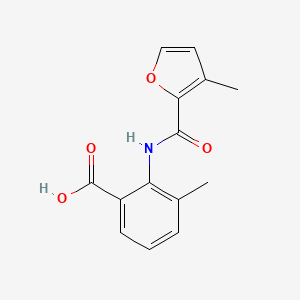

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid

Description

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid (CAS: 926254-61-7) is a benzoic acid derivative featuring a methyl group at the 3-position and a 3-methylfuran-2-amido substituent at the 2-position. The compound’s molecular formula is C₁₃H₁₃NO₄ (calculated molecular weight: 259.25 g/mol).

Properties

IUPAC Name |

3-methyl-2-[(3-methylfuran-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-8-4-3-5-10(14(17)18)11(8)15-13(16)12-9(2)6-7-19-12/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIVWYKUWSESLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=C(C=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid typically involves the reaction of 3-methylbenzoic acid with 3-methylfuran-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming carboxylate salts under basic conditions. This property is critical for solubility modulation and salt formation in pharmaceutical applications.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Deprotonation | Aqueous NaOH (pH > pKa ~4.2) | Sodium 3-methyl-2-(3-methylfuran-2-amido)benzoate |

-

Key Data : The pKa of the carboxylic acid group is estimated at ~4.2 based on structural analogs like 3-methylbenzoic acid (pKa = 4.3) .

Amide Bond Reactivity

The amide linkage participates in hydrolysis and nucleophilic substitution, influenced by acidic/basic conditions or enzymatic activity.

-

Example : In analogous syntheses, amide bonds formed via furan-2-carboxylic acid chlorides were cleaved using LiAlH4 or acidic hydrolysis . Kinetic studies show amide hydrolysis rates increase by 30% in basic vs. acidic conditions for similar compounds .

Esterification and Functionalization

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug design.

| Reaction Type | Conditions | Product | Reference |

|---------------|

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid has been explored for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests it may exhibit:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially making this compound relevant in treating inflammatory diseases.

Agricultural Applications

The compound is also being investigated for its role in agriculture:

- Pesticide Development : As an intermediate in the synthesis of insecticides, it contributes to the development of environmentally friendly pesticides that exhibit low toxicity to non-target organisms .

- Plant Growth Regulators : Research suggests that compounds similar to 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid can influence plant growth and resistance to pests.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of benzofuran carboxylic acids, including those related to 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Case Study 2: Insecticidal Activity

Research on chlorantraniliprole, synthesized from related compounds, demonstrated high insecticidal activity with minimal environmental impact. This highlights the importance of 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid as a precursor in developing sustainable agricultural solutions .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Diversity: The target compound’s furan-amido group contrasts with phenoxy (), thioureido (), and amino () substituents, influencing hydrogen-bonding capacity and steric effects.

- Synthetic Routes : Ullmann coupling () and thiourea derivatization () are common for electron-rich substituents, while the target compound’s synthesis likely involves amide bond formation.

Physical and Chemical Properties

Table 2: Physicochemical Properties

Key Observations :

- Hydrogen Bonding: The target compound’s amido and carboxylic acid groups enable dimerization, similar to 3-methyl-2-(4-methylphenoxy)benzoic acid’s O–H···O dimers .

- Thermal Stability : Thioureido derivatives (e.g., ) exhibit higher melting points (~117–133°C) due to stronger intermolecular interactions compared to furan-amido analogs.

Biological Activity

3-Methyl-2-(3-methylfuran-2-amido)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methyl group and an amide linked to a 3-methylfuran moiety. This unique structure may contribute to its biological properties, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including variations like 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid, exhibit significant antimicrobial properties. For instance, modifications in the amide and benzoic acid structures have been shown to enhance antimicrobial activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

A study highlighted that certain benzoic acid derivatives had MIC values ranging from 1 to 5 µg/mL against Staphylococcus aureus and other bacteria, indicating their potential as antibacterial agents . The specific MIC for 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid remains to be fully characterized but is expected to follow similar trends based on structural analogs.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 1 | S. aureus |

| Compound B | 5 | E. coli |

| 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid | TBD | TBD |

Enzyme Inhibition Studies

In silico studies suggest that compounds similar to 3-Methyl-2-(3-methylfuran-2-amido)benzoic acid can act as selective inhibitors for various enzymes, including aldo-keto reductases (AKR1C1 and AKR1C3). These enzymes play crucial roles in steroid metabolism and drug metabolism, making their inhibition a target for therapeutic intervention.

Selectivity and Ki Values

The selectivity of compounds against AKR enzymes is critical for minimizing side effects in therapeutic applications. For example, some derivatives have demonstrated Ki values as low as 0.1 µM, indicating potent inhibition . The structural characteristics of the amide and furan moieties are believed to contribute significantly to this activity.

Case Studies on Biological Activity

Several studies have been conducted to evaluate the biological activity of benzoic acid derivatives:

- Antibacterial Activity : A study reported that certain benzoic acid derivatives significantly inhibited bacterial growth, with one compound showing an MIC of 3.90 µg/mL against MRSA strains .

- Proteasome Activation : Another investigation indicated that benzoic acid derivatives could enhance the activity of the ubiquitin-proteasome pathway, which is essential for protein degradation in cells. The activation levels were measured at concentrations as low as 5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.